molecular formula C20H18N2O3 B1397180 4-(6-Amino-5-benzyloxy-pyridin-3-yl)-benzoic acid methyl ester CAS No. 756520-51-1

4-(6-Amino-5-benzyloxy-pyridin-3-yl)-benzoic acid methyl ester

Cat. No.: B1397180
CAS No.: 756520-51-1
M. Wt: 334.4 g/mol
InChI Key: XGMBFMPFJJWCAP-UHFFFAOYSA-N
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Description

4-(6-Amino-5-benzyloxy-pyridin-3-yl)-benzoic acid methyl ester is an organic compound that features a pyridine ring substituted with an amino group and a benzyloxy group, as well as a benzoic acid methyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Amino-5-benzyloxy-pyridin-3-yl)-benzoic acid methyl ester typically involves multi-step organic reactions. One possible route could be:

    Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the amino and benzyloxy groups can be introduced through nucleophilic substitution reactions.

    Coupling with Benzoic Acid Derivative: The pyridine intermediate can then be coupled with a benzoic acid derivative using esterification reactions, often catalyzed by acid or base catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions could target the nitro group (if present in intermediates) to form the amino group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield benzoic acid derivatives, while reduction could produce various amines.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Drug Development: Due to its structural features, the compound could be explored for its potential as a pharmaceutical agent.

    Biochemical Studies: It might be used in studies involving enzyme interactions or receptor binding.

Medicine

    Therapeutic Agents: Research could investigate its efficacy as a therapeutic agent for various diseases.

Industry

    Material Science: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(6-Amino-5-benzyloxy-pyridin-3-yl)-benzoic acid methyl ester would depend on its specific application. In drug development, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-Amino-5-methoxy-pyridin-3-yl)-benzoic acid methyl ester
  • 4-(6-Amino-5-ethoxy-pyridin-3-yl)-benzoic acid methyl ester

Uniqueness

The uniqueness of 4-(6-Amino-5-benzyloxy-pyridin-3-yl)-benzoic acid methyl ester lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, the benzyloxy group may confer different steric and electronic properties, affecting its interactions with other molecules.

Properties

IUPAC Name

methyl 4-(6-amino-5-phenylmethoxypyridin-3-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-24-20(23)16-9-7-15(8-10-16)17-11-18(19(21)22-12-17)25-13-14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H2,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMBFMPFJJWCAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC(=C(N=C2)N)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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